Predicted Physicochemical Profile vs. Generic Trifluoromethylbenzamide Core
The target compound displays a computed XLogP3-AA of 2.8 [1]. While a direct comparator for a des-methyl furan analog is not available, this lipophilicity is distinct from simpler 4-(trifluoromethyl)-N-alkylbenzamides, which typically possess lower cLogP values due to the absence of the lipophilic 2,5-dimethylfuran moiety. This difference in lipophilicity is structurally driven and would influence membrane permeability and non-specific protein binding in a biological assay context.
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 4-(trifluoromethyl)-N-alkylbenzamide core (typical cLogP < 2.0, not direct comparator) |
| Quantified Difference | Qualitatively higher lipophilicity due to 2,5-dimethylfuran group |
| Conditions | Computational prediction (PubChem, XLogP3 3.0 algorithm) |
Why This Matters
The increased lipophilicity suggests a different cellular penetration profile, which is a critical selection parameter for phenotypic screening libraries.
- [1] PubChem. (2024). Computed Properties for CID 132450904. National Center for Biotechnology Information. View Source
